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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)ethyl chloride

CAS No.: 32327-70-1

Cat. No.: B1587315 Get Quote

Executive Summary
1-Chloro-4-(2-chloroethyl)benzene (CAS 32327-70-1), also known as p-chlorophenethyl

chloride, is a bifunctional halogenated building block critical to medicinal chemistry.[1][2] Its

structural uniqueness lies in the presence of two distinct chlorine atoms: an inert aromatic

chloride at the para position and a highly reactive aliphatic chloride on the ethyl chain. This

duality allows for precise chemoselective transformations, making it a preferred scaffold for

introducing the 4-chlorophenethyl moiety—a pharmacophore often associated with enhanced

lipophilicity and metabolic stability in anti-arrhythmic and antihistamine drug candidates.

Part 1: Molecular Identity & Structural Analysis
The molecule consists of a benzene ring substituted at the 1 and 4 positions (para-

substitution). The chemical behavior is dictated by the electronic environment of the two

chlorine atoms.

Chemoselectivity Profile
Aliphatic Chlorine (C-Cl

): Located at the terminal position of the ethyl chain. This is a primary alkyl halide, highly
susceptible to S
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2 nucleophilic substitution. It serves as the primary "handle" for attaching the phenethyl
group to amines or thiols.

Aromatic Chlorine (C-Cl

): Attached directly to the benzene ring. Due to resonance stabilization (lone pair conjugation
with the

-system), this bond is shorter and stronger (

kJ/mol) than the aliphatic bond (

kJ/mol). It remains inert under standard nucleophilic conditions but can be engaged via
metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) if required.

Feature Descriptor

IUPAC Name 1-chloro-4-(2-chloroethyl)benzene

Common Synonyms
p-Chlorophenethyl chloride; 2-(4-

Chlorophenyl)ethyl chloride

CAS Number 32327-70-1

Molecular Formula

C

H

Cl

Molecular Weight 175.05 g/mol

SMILES ClCCC1=CC=C(Cl)C=C1

Part 2: Physicochemical Profile[2]
The physical properties of 1-chloro-4-(2-chloroethyl)benzene reflect its nature as a moderately

polar, lipophilic organic halide. Note that while often handled as a liquid, its melting point is near

ambient temperature, leading to potential crystallization in cool storage.

Key Physical Data[3][4][5][6]
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Property Value Condition/Note

Physical State Liquid or Low-Melting Solid
May crystallize < 25°C; handle

as supercooled liquid.

Melting Point ~30–34 °C
Often reported as liquid due to

supercooling.

Boiling Point 70 °C @ 0.8 mmHg (Vacuum)

Boiling Point (Est) ~245 °C @ 760 mmHg (Extrapolated)

Density 1.202 ± 0.06 g/cm³ @ 20 °C

Refractive Index 1.538 High index due to aromaticity.

Solubility Insoluble Water

Solubility Soluble
DCM, Ethyl Acetate, THF,

Toluene

Flash Point ~96 °C Closed Cup (Combustible)

Part 3: Synthetic Pathways & Mechanistic Insight
The most robust synthesis involves the dehydroxychlorination of 2-(4-chlorophenyl)ethanol.

This route is preferred over direct chlorination of ethylbenzene derivatives due to higher

regioselectivity and cleaner impurity profiles.

Protocol: Thionyl Chloride Dehydroxychlorination
Reaction:

Methodology:

Setup: A dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel,

and an acid gas scrubber (NaOH trap).

Reagents: 2-(4-chlorophenyl)ethanol (1.0 eq), Thionyl Chloride (1.2 eq), DMF (0.05 eq,

catalyst), Toluene (Solvent, optional but recommended for thermal control).
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Addition: Heat the alcohol solution to 50°C. Add SOCl

dropwise. The DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack type
intermediate.

Reflux: After addition, reflux (approx. 80-110°C) for 2–3 hours until gas evolution ceases.

Workup: Cool to RT. Quench excess SOCl

with ice water. Extract with Toluene or DCM. Wash with NaHCO

(sat.) to remove acid traces.

Purification: Vacuum distillation is mandatory to remove trace sulfites and polymers. Collect

the fraction boiling at 70°C (0.8 mmHg).

Mechanistic Workflow (DOT Diagram)

2-(4-Chlorophenyl)ethanol

Chlorosulfite Intermediate
[R-O-SO-Cl]

 Nucleophilic Attack

SOCl2 + DMF (cat)

1-Chloro-4-(2-chloroethyl)benzene
(Target)

 SN2 Substitution
(Inversion/Retention)

SO2 (gas) + HCl (gas)

 Elimination

Click to download full resolution via product page

Figure 1: Dehydroxychlorination pathway via Thionyl Chloride. The DMF catalyst activates the

SOCl2, facilitating the conversion of the hydroxyl group into a good leaving group

(chlorosulfite), followed by chloride displacement.

Part 4: Analytical Characterization
Validating the identity of CAS 32327-70-1 requires distinguishing it from its isomers (e.g., the

ortho isomer or the

-chloro isomer).

Nuclear Magnetic Resonance (NMR)
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The symmetry of the para-substituted ring creates a distinct AA'BB' splitting pattern, while the

ethyl chain appears as two triplets.

Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

H 7.28 – 7.15 Multiplet (AA'BB') 4H
Aromatic protons

(Ar-H)

H 3.69
Triplet (

Hz)
2H

-CH

-Cl (

to Cl)

H 3.04
Triplet (

Hz)
2H

Ar-CH

- (

to Cl)

C ~137.0 Singlet C
Aromatic C-1

(Alkyl

attachment)

C ~132.5 Singlet C Aromatic C-4 (Cl

attachment)

C ~130.0 Signal CH Aromatic CH

C ~128.8 Signal CH Aromatic CH

C ~45.0 Signal CH
-CH

Cl

C ~38.5 Signal CH
Ar-CH

-

Infrared Spectroscopy (IR)[3]
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C-H Stretch (Aromatic): 3000–3100 cm

(weak).

C-H Stretch (Aliphatic): 2950–2850 cm

.

C=C Ring Stretch: ~1490 cm

and 1590 cm

.

C-Cl Stretch (Aliphatic): ~650–750 cm

(Strong, broad).

C-Cl Stretch (Aromatic): ~1090 cm

(Sharp).

Part 5: Applications in Drug Development
The primary utility of 1-chloro-4-(2-chloroethyl)benzene is as an electrophile in the synthesis of

bioactive amines. The p-chlorophenethyl group is a "privileged structure" in medicinal

chemistry, often improving the lipophilicity (LogP) and metabolic stability (blocking metabolic

oxidation at the para position) of a drug candidate.

Key Reaction: N-Alkylation
The aliphatic chloride reacts with secondary amines to form tertiary amines, a common motif in

antihistamines and anti-arrhythmics.

General Protocol:

Solvent: Acetonitrile or DMF (polar aprotic promotes S

2).

Base: K
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CO

or DIPEA (to neutralize HCl).

Catalyst: KI (Potassium Iodide) is often added (0.1 eq) to generate the more reactive alkyl

iodide in situ (Finkelstein reaction).

Pharmaceutical Workflow (DOT Diagram)

Chemoselectivity Note

1-Chloro-4-(2-chloroethyl)benzene
(Electrophile)

N-Alkylation
(K2CO3, KI cat., MeCN, Reflux)

 Aliphatic Cl displacement

Secondary Amine Scaffold
(Nucleophile)

Bioactive Tertiary Amine
(e.g., Sotalol Analogs, Antihistamines)

 C-N Bond Formation

Aromatic Cl remains intact
under these conditions

Click to download full resolution via product page

Figure 2: Application of the target compound in convergent synthesis. The reaction exploits the

reactivity difference between the aliphatic and aromatic chlorides.

Part 6: Handling, Stability & Safety
Stability[3]

Hydrolysis: Slowly hydrolyzes in the presence of moisture to form the alcohol and HCl. Store

under inert atmosphere (Nitrogen/Argon).

Thermal: Stable up to ~150°C, but prolonged heating without a scavenger can induce

elimination to the styrene derivative (4-chlorostyrene).
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Safety Profile (GHS Classification)
Signal Word:WARNING

H315: Causes skin irritation.[3][4]

H319: Causes serious eye irritation.[3][4]

H335: May cause respiratory irritation.[4]

Handling: Use a fume hood. The compound is a potent alkylating agent; avoid all skin

contact. In case of spill, neutralize with dilute ammonia before cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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